
2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a bromo group, and a fluoro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-(2-fluorophenyl)ethan-1-ol, undergoes bromination to introduce the bromo group at the 2-position of the phenyl ring.
Amination: The brominated compound is then subjected to amination to introduce the amino group at the 2-position of the ethan-1-ol moiety.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro-2-(2-bromo-4-fluorophenyl)ethan-1-ol
Reduction: Amine-2-(2-bromo-4-fluorophenyl)ethan-1-ol
Substitution: Various substituted phenyl compounds
Scientific Research Applications
2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the bromo and fluoro groups can influence the compound's reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol
2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-ol
Uniqueness: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, a chiral compound with the molecular formula C₈H₉BrFNO, has gained significant attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₈H₉BrFNO |
Molecular Weight | 234.07 g/mol |
IUPAC Name | (2S)-2-amino-2-(2-bromo-4-fluorophenyl)ethanol |
InChI | InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Isomeric SMILES | C1=CC(=C(C=C1F)Br)C@@HN |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound's amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine substituents facilitate halogen bonding and other non-covalent interactions. These interactions modulate the activity of specific proteins, leading to various physiological effects such as anti-inflammatory and anti-proliferative activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives containing bromine and fluorine substitutions demonstrate enhanced antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
In addition to antibacterial activity, this compound also exhibits antifungal properties against Candida albicans and Fusarium oxysporum .
Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated against various cancer cell lines using the MTT assay method. The results indicate that the compound demonstrates promising anti-cancer activity, particularly in hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines.
Cell Line | IC50 (µM) |
---|---|
HePG-2 | <25 |
MCF-7 | <25 |
PC-3 | Not specified |
HCT116 | Not specified |
These findings suggest that the compound's structural features contribute to its ability to inhibit cancer cell proliferation effectively .
Case Studies
Several studies have focused on the synthesis and evaluation of the biological activities of compounds related to this compound:
- Antibacterial Study : A study examined a series of alkaloids with similar structures and found that modifications at the phenyl ring significantly influenced their antibacterial potency, highlighting the importance of bromine and fluorine substitutions .
- Anti-Cancer Research : Another investigation into structurally related compounds revealed that those with halogen substitutions exhibited enhanced anti-proliferative effects against various cancer cell lines, suggesting a potential therapeutic application for this class of compounds in oncology .
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2 |
InChI Key |
LKWDLMLGGNIHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.